

In-Depth Technical Guide: 3-Methyl-2-buten-1-yl Thiolacetate-d6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-2-buten-1-yl
Thiolacetate-d6

Cat. No.: B562250

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CAS Number: 1189502-84-8

This technical guide provides a comprehensive overview of **3-Methyl-2-buten-1-yl Thiolacetate-d6**, a deuterated analog of the naturally occurring flavor precursor, prenyl thioacetate. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its use as an internal standard in analytical chemistry.

Chemical and Physical Properties

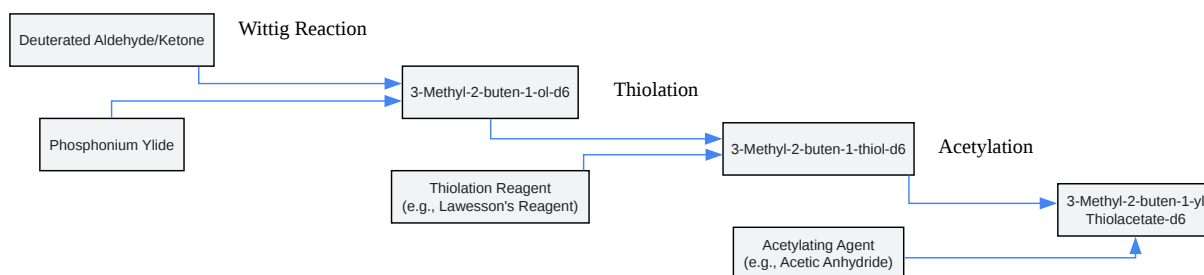
3-Methyl-2-buten-1-yl Thiolacetate-d6 is a stable, isotopically labeled compound valuable for its use in quantitative analysis. Its physical and chemical properties are summarized in the table below, alongside those of its non-deuterated counterpart for comparison.

Property	3-Methyl-2-buten-1-yl Thiolacetate-d6	3-Methyl-2-buten-1-yl Thiolacetate
CAS Number	1189502-84-8[1]	33049-93-7[2]
Molecular Formula	C ₇ H ₆ D ₆ OS	C ₇ H ₁₂ OS[2]
Molecular Weight	150.27 g/mol [3]	144.23 g/mol [2]
Synonyms	Prenyl Thiolacetate-d6	Ethanethioic Acid S-(3-Methyl-2-butenyl) Ester, Prenyl Thioacetate[2]
Appearance	Not specified (typically a liquid)	Yellow Liquid
Application	Internal standard for analytical chemistry, particularly in aroma and flavor profiling.[1]	Precursor to the highly volatile and odorous compound, 3-Methyl-2-buten-1-thiol (prenylthiol).[2]

Synthesis

While a specific, detailed synthesis protocol for **3-Methyl-2-buten-1-yl Thiolacetate-d6** is not readily available in public literature, a general synthetic pathway can be inferred from established methods for synthesizing deuterated compounds and thioacetates.

A plausible synthetic route would involve the use of a deuterated starting material. For instance, a Wittig reaction employing a deuterated phosphonium ylide could be used to construct the carbon skeleton with the required isotopic labels. Subsequent conversion of a hydroxyl group to a thiol and then to the thiolacetate would complete the synthesis. A general representation of this synthetic logic is depicted below.



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Caption: A generalized synthetic pathway for **3-Methyl-2-buten-1-yl Thiolacetate-d6**.

Applications in Research and Drug Development

The primary application of **3-Methyl-2-buten-1-yl Thiolacetate-d6** is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^[4] Its utility stems from its chemical similarity to the analyte of interest (the non-deuterated analog) while having a distinct mass, allowing for accurate quantification even in complex biological matrices.

Quantification of Volatile Sulfur Compounds

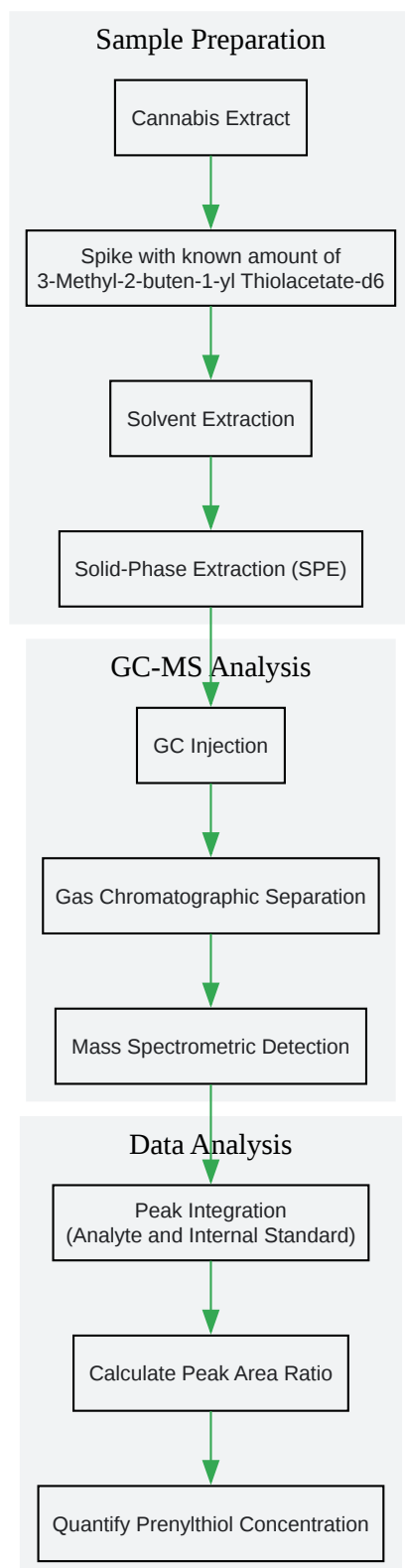
3-Methyl-2-buten-1-yl Thiolacetate-d6 is particularly useful for the quantification of its non-deuterated counterpart and its hydrolysis product, 3-methyl-2-buten-1-thiol (prenylthiol). Prenylthiol is a potent aroma compound found in various natural products, including cannabis, where it contributes to the characteristic "skunky" aroma.^[5] It is also an off-flavor in beer, known as "lightstruck" or "skunky" flavor. Accurate quantification of these compounds is crucial for quality control in the food and beverage industry and for chemical profiling in cannabis research.

The use of a deuterated internal standard like **3-Methyl-2-buten-1-yl Thiolacetate-d6** allows for isotopic dilution mass spectrometry, a highly accurate quantification technique.^{[6][7]} This

method corrects for variations in sample preparation, injection volume, and instrument response, leading to more reliable and reproducible results.

Experimental Workflow: Quantification of Prenylthiol in a Complex Matrix

The following diagram illustrates a typical experimental workflow for the quantification of prenylthiol in a sample such as a cannabis extract, using **3-Methyl-2-buten-1-yl Thiolacetate-d6** as an internal standard.



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Caption: A typical workflow for quantifying prenylthiol using a deuterated internal standard.

Signaling Pathways and Relevance to Drug Development

Currently, there is no direct evidence in the scientific literature linking **3-Methyl-2-buten-1-yl Thiolacetate-d6** or its non-deuterated analog to specific signaling pathways in the context of drug development. The primary relevance of this compound to the pharmaceutical and drug development sector lies in its application as an analytical tool.

Accurate quantification of metabolites and other small molecules is a critical aspect of drug metabolism and pharmacokinetic (DMPK) studies. While not directly a therapeutic agent, the use of deuterated standards like **3-Methyl-2-buten-1-yl Thiolacetate-d6** is integral to the robust analytical methods required to support these studies.

Conclusion

3-Methyl-2-buten-1-yl Thiolacetate-d6 is a valuable tool for researchers in analytical chemistry, particularly in the fields of flavor science and natural product analysis. Its primary role as a deuterated internal standard enables accurate and precise quantification of its non-deuterated analog and related compounds in complex matrices. While its direct involvement in biological signaling pathways has not been established, its utility in supporting the rigorous analytical demands of various research areas, including those relevant to drug development, is clear. Further research may uncover additional applications for this and other isotopically labeled flavor precursors.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Methyl-2-buten-1-yl Thiolacetate-d6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562250#cas-number-for-3-methyl-2-buten-1-yl-thiolacetate-d6]

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